molecular formula C6H13NO3 B1627533 5-Hydroxy-2-methylnorvaline CAS No. 66856-17-5

5-Hydroxy-2-methylnorvaline

Cat. No. B1627533
CAS RN: 66856-17-5
M. Wt: 147.17 g/mol
InChI Key: RIXOERQXXDKBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2-methylnorvaline is a useful research compound. Its molecular formula is C6H13NO3 and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hydroxy-2-methylnorvaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-2-methylnorvaline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

66856-17-5

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

2-amino-5-hydroxy-2-methylpentanoic acid

InChI

InChI=1S/C6H13NO3/c1-6(7,5(9)10)3-2-4-8/h8H,2-4,7H2,1H3,(H,9,10)

InChI Key

RIXOERQXXDKBPZ-UHFFFAOYSA-N

SMILES

CC(CCCO)(C(=O)O)N

Canonical SMILES

CC(CCCO)(C(=O)O)N

sequence

X

Origin of Product

United States

Synthesis routes and methods

Procedure details

Finely ground racemic a-methylglutamic acid (5.0 g, 0.029 mol) was suspended in THF (30 mL), treated with triethylborane (1M in THF, 32.32 mL, 0.032 mol), and heated at reflux for 36 h. After cooling to 0° C. the soln was treated dropwise with borane in THF (1M, 35.26 mL, 0.035 mol) and stirred at 0° C. for 3 h. The mixture was quenched with 5% aq HCl (30 mL), stirred for 0.5 h, concentrated on a rotary evaporator, and the residue dissolved in 5% HCl (44 mL) and heated at reflux for 0.75 h. After cooling and concentrating, the residue was taken up in MeOH (50 mL), concentrated, and this procedure repeated 3×to give 5.69 g of the title compound which was not purified.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
32.32 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
35.26 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.